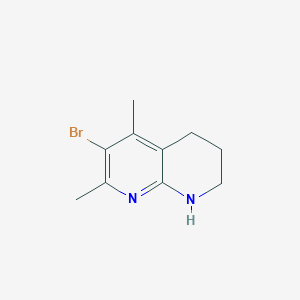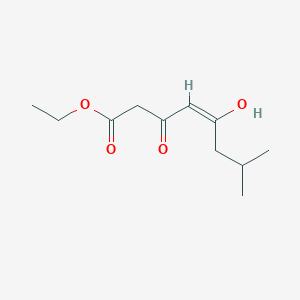
ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate is an organic compound with a complex structure that includes a hydroxy group, a methyl group, and a keto group. This compound is notable for its unique stereochemistry, specifically the Z-configuration of its double bond, which influences its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate typically involves the esterification of a suitable precursor. One common method is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in an anhydrous solvent like dichloromethane . The reaction conditions are generally mild, often conducted at room temperature to avoid unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. This method can utilize similar reagents but in a more automated and controlled environment, ensuring consistent quality and higher throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The keto group can be reduced to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products
Oxidation: Ethyl (Z)-3-oxo-7-methyl-5-oxo-3-octenoate.
Reduction: Ethyl (Z)-3-hydroxy-7-methyl-5-hydroxy-3-octenoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate involves its interaction with various molecular targets. The hydroxy and keto groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound’s unique stereochemistry also plays a role in its binding affinity and specificity towards certain enzymes and receptors .
Comparaison Avec Des Composés Similaires
Ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate can be compared with other similar compounds such as:
Ethyl (E)-3-hydroxy-7-methyl-5-oxo-3-octenoate: The E-isomer, which has different stereochemistry and potentially different biological activities.
Mthis compound: A methyl ester variant with slightly different physical and chemical properties.
Ethyl (Z)-3-hydroxy-5-oxo-3-octenoate: Lacks the methyl group, which may affect its reactivity and applications
Propriétés
IUPAC Name |
ethyl (E)-5-hydroxy-7-methyl-3-oxooct-4-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-4-15-11(14)7-10(13)6-9(12)5-8(2)3/h6,8,12H,4-5,7H2,1-3H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQWSPLPXMHTNG-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C=C(CC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)/C=C(\CC(C)C)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
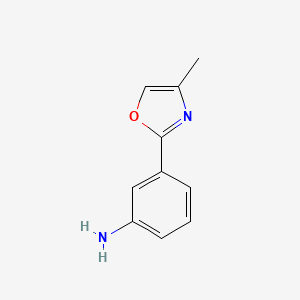
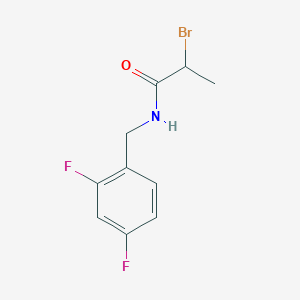

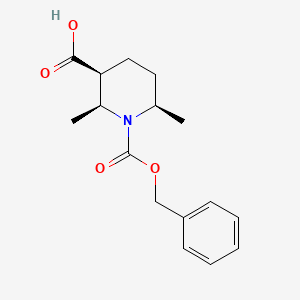

![2,6-dimethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2470091.png)
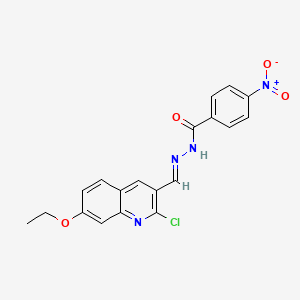
![N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B2470094.png)
![2-[(3-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid](/img/structure/B2470096.png)
![6-benzyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2470097.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 5-bromothiophene-2-carboxylate](/img/structure/B2470100.png)
![3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2470101.png)
